The traditional method for synthesizing phenyl salicylate (Salol) involves a straightforward esterification reaction between salicylic acid and phenol.
The following diagram illustrates the core esterification mechanism and the transesterification pathway.
Salol synthesis via direct esterification and transesterification pathways.
The table below summarizes key parameters for different Salol synthesis methods, highlighting the trade-offs between yield, selectivity, and process intensity.
| Method | Catalyst | Key Conditions | Yield (%) | Selectivity (%) | Key Features/Challenges |
|---|---|---|---|---|---|
| Direct Esterification [1] | Phosphoryl Chloride (POCl₃) | Heating with phenol | (Note: Yield not specified in search results) | - | Classical laboratory method |
| Vapor-Phase Transesterification [2] | Mo(VI)/ZrO₂ | 200°C, flow system | 70 | 90 | Industrial potential, continuous process |
| Direct Carboxylation [3] | Magnetic Nano Ferrate | CO₂ and phenol as reactants | (Note: Yield not specified in search results) | - | Uses CO₂ as a C1 source, green chemistry route |
For researchers aiming to reproduce the classic synthesis, here is a verified laboratory procedure for a related reaction, the synthesis of Salicyl-o-toluide, which shares the same initial step of generating Salol in situ [4].
Salol and salicylic acid derivatives remain relevant in modern scientific research, particularly in materials science and pharmaceutical development.
Based on the compiled data, here are strategic considerations for research and development.
The table below summarizes the core identifying information and physical properties for phenyl salicylate.
| Property | Details |
|---|---|
| CAS Registry Number | 118-55-8 [1] [2] |
| Molecular Formula | C13H10O3 [1] [3] |
| Molecular Weight | 214.22 g/mol [1] [4] [3] |
| IUPAC Name | Phenyl 2-hydroxybenzoate [1] |
| Common Synonyms | Salol; 2-Hydroxy-benzoic acid phenyl ester [1] [3] |
| Physical Form | White to colorless crystalline solid [4] [2] |
| Melting Point | 43 - 46 °C [2] |
| Boiling Point | 172 - 173 °C at 12 mm Hg [4] [2] |
| Log P (octanol/water) | 3.82 (calculated) [4], 3.292 (est.) [2] |
| Water Solubility | 150 mg/L at 25 °C (exp.) [2] |
This table outlines key pharmacological and toxicological data relevant for drug development.
| Aspect | Details |
|---|---|
| Mechanism of Action | Acts as a prodrug, hydrolyzed to release salicylate, which inhibits cyclooxygenase (COX-1 and COX-2) activity, reducing prostaglandin synthesis [3]. |
| Pharmacodynamics | Mild analgesic, antipyretic, and antiseptic. Used for pain relief and lower urinary tract inflammation [3]. |
| Metabolism | Hydrolyzed in the body to salicylic acid [3]. Further metabolized in the liver via conjugation with glycine to form salicyluric acid, conjugation with glucuronic acid, and oxidation to gentisic acid [3]. |
| Toxicity (Acute, Oral) | LD50 (rat) = 3000 mg/kg [3] [2] |
| Safety & Regulations | Generally Recognized as Safe (GRAS) as a flavor ingredient (FEMA 3960) [4] [2]. Approved for use in some pharmaceutical products and as a food additive [3]. |
| Adverse Effects | May include skin/eye/respiratory irritation, dizziness, nausea, dry mouth, and difficulty urinating [3]. |
For researchers requiring experimental protocols, the following methodologies are cited in the literature.
Although a direct HMDB entry was not found, this compound is a salicylate ester. The diagram below illustrates its general metabolic pathway based on the gathered pharmacological data.
This proposed metabolic pathway shows this compound as a prodrug that is hydrolyzed to release the active salicylic acid, which is then metabolized via three primary routes [3].
Since a direct link to HMDB was not established, here are suggestions for your next steps:
Phenyl salicylate has a characteristic solubility profile, being readily soluble in organic solvents but largely insoluble in water. The table below summarizes its solubility in various solvents.
| Solvent | Solubility | Notes |
|---|---|---|
| Water [1] [2] | ~0.15 mg/mL (1 g/6670 mL); 1 g/6670 mL | Practically insoluble |
| 50% Ethanol [2] | Soluble (solution stability studied) | Used for stability studies |
| DMSO [3] | 25 mg/mL (116.7 mM) | Sonication is recommended to dissolve |
| Alcohol, Ether, Acetone [4] | Soluble | Readily soluble in common organic solvents |
The stability of this compound is highly dependent on pH, temperature, and the solvent environment. Its primary degradation pathways are hydrolysis and transesterification.
The following table outlines key stability data from a study in 50% (v/v) aqueous ethanol solution [2].
| Parameter | Condition | Value | Notes |
|---|---|---|---|
| Degradation Kinetics | pH 3.2 - 8.4 | Pseudo first-order | Proceeds via two pathways: transesterification (k1) and hydrolysis (k2) |
| Primary Pathway | In alcoholic solution | Transesterification (k1) | Leads to formation of ethyl salicylate |
| Half-life (t₁/₂) | pH 6.3, 23°C | 178 days | |
| Half-life (t₁/₂) | pH 6.3, 50°C | 6.6 days | |
| Stability Condition | Below pH 4 | Stable | Degradation rate decreases with lower pH and temperature |
The degradation process in an alcoholic-aqueous solution can be visualized as follows:
This compound degradation pathways in alcoholic-aqueous solution, showing competing transesterification and hydrolysis reactions. k1, k2, and k3 represent the rate constants for each step [2].
For researchers looking to verify or apply this data, here is a summary of the key methodological details from the stability study [2]:
A_obs = [R₀] * δ_app * e^(-k_obs * t) + A_∞
Where A_obs is the absorbance at time t, [R₀] is the initial PS concentration, δ_app is the apparent molar absorptivity, k_obs is the observed pseudo first-order rate constant, and A_∞ is the absorbance at infinite time.
Phenyl salicylate, depsides, and depsidones are distinct classes of polyphenolic compounds, with the core differentiator being their structural linkage.
11H-dibenzo[b,e][1,4]dioxepin-11-one [3]. This structure is formed when two hydroxybenzoic acid rings are linked by both an ether and an ester bond. Like depsides, they are frequently isolated from lichens [3].The table below summarizes the key characteristics of these compound classes for easy comparison.
| Feature | Depsides | Depsidones | This compound |
|---|---|---|---|
| Core Structure | Two or more aromatic units linked by a linear ester bond [1] [2] | Two aromatic units linked by both an ether and an ester bond, forming a tricyclic system [3] | Single ester bond between salicylic acid and phenol [4] |
| Structural Motif | Linear ester | Cyclic ester (lactone) | Simple ester |
| Common Sources | Lichens, plants [2] | Lichens (e.g., Ramalina species) [3] | Synthetic; also a food additive [4] [5] |
| Bioactivity Profile | Antioxidant, antimicrobial [2] | Potent antioxidant, antimalarial, antiproliferative, antibacterial [3] | Analgesic, antipyretic, antiseptic, UV absorber [4] [5] |
Traditional synthesis methods involve direct esterification, but modern protocols focus on improved efficiency and yield.
1. Traditional Acid-Catalyzed Esterification
2. Advanced Ultrasonic-Assisted Synthesis This modern method significantly enhances reaction speed and yield [6] [7]. The following workflow diagram illustrates the optimized synthesis and purification process.
Computational and kinetic studies are key to understanding the potent antioxidant activity of natural depsidones.
ROB3LYP/6-311++G(2df,2p)//B3LYP/6-311G(d,p) level to calculate key parameters [3].This compound:
Depsidones:
| Application Area | Specific Use | Rationale / Property |
|---|---|---|
| Pharmaceuticals | Analgesic & Antipyretic (this compound) [4] [5] | Systemic release of salicylate upon hydrolysis. |
| Antioxidant & Anti-inflammatory (Depsidones) [3] [8] | Potent radical scavenging and modulation of NF-κB/Nrf2 pathways. | |
| Material Science | Polymer & Plastic Stabilizer [5] [6] | Absorbs UV light in the 290-325 nm range, preventing discoloration. |
| Cosmetics | Sunscreen Agent [5] [6] | UV absorption property. |
| Food Industry | Food Additive (this compound) [4] [5] | Used as a flavoring agent (sweet, mild medicinal taste at ~50 ppm). |
This compound (also known as salol) is an important organic compound widely used in pharmaceutical applications and as a chemical intermediate in various industrial processes. In pharmaceutical formulations, it serves as an active ingredient in certain drug substances, necessitating precise analytical methods for quality control. Gas chromatography with flame ionization detection (GC-FID) represents a robust analytical technique well-suited for the quantification of this compound due to its high sensitivity, excellent separation efficiency, and broad dynamic range. The development and validation of reliable GC-FID methods are critical requirements for pharmaceutical analysis to ensure product quality, safety, and efficacy in compliance with regulatory standards [1].
The fundamental principle of GC-FID analysis involves the separation of volatile compounds through a chromatographic column followed by detection through combustion in a hydrogen/air flame. Organic compounds containing carbon-hydrogen bonds produce ions upon combustion that are collected by electrodes, generating a electrical signal proportional to the mass of carbon atoms in the analyte. This detection mechanism makes FID particularly suitable for this compound quantification, as it provides universal response for organic compounds, high sensitivity with detection limits typically in the 0.1-10 ppm range, and wide linear dynamic range spanning several orders of magnitude [2]. For pharmaceutical researchers and drug development professionals, these method validation notes provide a comprehensive framework for implementing GC-FID analysis of this compound in quality control laboratories.
The separation methodology for this compound requires careful optimization of chromatographic parameters to achieve base resolution from potentially interfering compounds and acceptable analysis time. Based on published methods for similar compounds, the following conditions have been demonstrated effective:
Table 1: Optimal GC-FID Conditions for this compound Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Injection mode | Split (50:1 ratio) | Splitless for trace analysis |
| Injection volume | 0.2-0.4 μL | [1] [5] |
| Injector temperature | 280°C | [1] [5] |
| Detector temperature | 300°C | [1] [5] |
| Carrier gas | Nitrogen or Helium | High purity (≥99.999%) |
| Carrier flow rate | 2.5 mL/min constant flow | [5] |
| Hydrogen flow rate | 30 mL/min | For FID detector |
| Air flow rate | 400 mL/min | For FID detector |
| Makeup gas flow rate | 25 mL/min (Nitrogen) | [5] |
| Oven temperature program | Initial: 120°C (hold 2 min) | Alternative: Initial 100°C for complex matrices |
| Ramp 1: 20°C/min to 280°C | [1] [5] | |
| Final: 280°C (hold 5-10 min) | [1] [5] | |
| Total run time | Approximately 15-20 minutes |
The stationary phase composition significantly impacts the separation efficiency and selectivity for this compound. The HP-5 column or equivalent containing (5% diphenyl-, 95% dimethylpolysiloxane) has been specifically documented for this compound separation in drug substances and related compounds [1] [5]. This low-polarity phase provides excellent thermal stability and appropriate selectivity for this compound, allowing its resolution from potential impurities including phenyl 4-hydroxybenzoate, xanthone, and other by-products that may be present in synthetic mixtures [5]. For matrices containing volatile amines or basic compounds, specialized columns such as the Rtx-Volatile Amine column may be considered, particularly when analyzing for residual solvents or volatile impurities alongside this compound [4].
The analytical method validation for this compound quantification by GC-FID should be performed according to ICH guidelines Q2(R1) [3] [6], addressing the following key parameters with corresponding experimental protocols:
Specificity/SELECTIVITY: Demonstrate chromatographic resolution between this compound and potential impurities, degradants, or matrix components. Resolution factor (Rs) should be ≥2.0 between this compound and closest eluting compound [1] [5].
Linearity and Range: Prepare minimum five concentrations spanning 50-150% of target concentration or 1-100 μg/mL for impurity methods. Determine correlation coefficient (r) ≥0.999, y-intercept not significantly different from zero, and residuals within ±5% [1] [3] [5].
Accuracy/Recovery: Perform spike recovery experiments at three concentration levels (80%, 100%, 120%) with minimum triplicate determinations at each level. Mean recovery should be 98-102% with RSD ≤2% [3] [6].
Precision:
Limit of Detection (LOD) and Quantitation (LOQ): Determine by signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or based on standard deviation of response and slope [3]. For this compound, reported LOD and LOQ values of 0.18 μg/mL and 0.11 μg/mL respectively have been achieved [5].
Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±1%) to evaluate method resilience. System suitability criteria should be maintained in all variations [1].
Table 2: Validation Parameters and Typical Results for this compound GC-FID Method
| Validation Parameter | Experimental Design | Acceptance Criteria | Reported Values |
|---|---|---|---|
| Specificity | Resolution from nearest impurity | Rs ≥ 2.0 | Well separated from known by-products [5] |
| Linearity Range | 1-100 μg/mL | r ≥ 0.999 | r ≥ 0.9997 [5] |
| Accuracy (% Recovery) | Spike recovery at 3 levels | 98-102% | 91.5-105.6% [5] |
| Precision (% RSD) | 6 replicate injections | ≤1.0% | 0.5-4.4% [5] |
| LOD | Signal-to-noise 3:1 | - | 0.18 μg/mL [5] |
| LOQ | Signal-to-noise 10:1 | - | 0.11 μg/mL [5] |
| Robustness | Deliberate parameter variations | System suitability met | Method specific [1] |
Reference Standard Solution:
Internal Standard Solution (if applicable):
Sample Preparation:
System suitability tests are essential to verify chromatographic system performance before and during analysis. The following parameters and acceptance criteria should be established:
The following workflow diagram illustrates the complete method development and validation process:
Peak Tailing: Can result from active sites in liner or column. Use deactivated liners and consider column conditioning. For basic compounds like amines, add DBU to diluent to reduce interfacial adsorption [4].
Baseline Noise/Drift: Check gas purity, replace gas filters if contaminated. Ensure detector jet is clean - clean every few weeks or as needed depending on sample type and frequency of use [2].
Retention Time Shifts: Verify carrier gas flow stability and oven temperature accuracy. Check for leaks in system [2].
Reduced Sensitivity: Confirm detector flame is lit and properly optimized. Check injection port liners for contamination and replace if necessary. Verify syringe performance and injection technique [2].
Two primary quantification methods can be employed for this compound analysis:
External Standard Method: Prepare calibration standards of this compound at minimum five concentration levels. Plot peak area versus concentration to generate calibration curve. Verify linearity through correlation coefficient and residual analysis [5].
Internal Standard Method: Select an appropriate internal standard (e.g., n-tetracosane) that is chemically similar, stable, and well-resolved from this compound and other sample components [3]. Add consistent amount to all standards and samples. Plot peak area ratio (analyte:internal standard) versus concentration for calibration.
The following diagram illustrates the key steps in the GC-FID analysis and quantification workflow:
The validated GC-FID method described in these application notes provides a robust analytical procedure for the quantification of this compound in drug substances and related materials. The method demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and sensitivity suitable for pharmaceutical quality control applications. The detailed protocols for method development, validation, and troubleshooting offer practical guidance for implementation in analytical laboratories.
When properly validated and implemented, this GC-FID method represents a reliable quality control tool that can be applied to routine analysis of this compound in pharmaceutical drug substances, ensuring compliance with regulatory requirements while maintaining analytical excellence in pharmaceutical development and manufacturing.
Phenyl salicylate, commonly known as salol, is a significant organic compound with extensive applications in pharmaceutical, cosmetic, and industrial sectors. As the phenyl ester of salicylic acid, it serves as an internal antiseptic in medicine, a UV absorber in plastics and sunscreens (effective in 290-325 nm range), and a key intermediate for synthesizing other fine chemicals including xanthone and xanthydrol [1] [2]. The global market for this compound continues to expand, with sales reaching $31 million in 2023 and projected to grow to $42 million by 2030, highlighting its commercial importance [3]. This document provides comprehensive application notes and detailed experimental protocols for synthesizing this compound from salicylic acid and phenol, catering to the needs of researchers, scientists, and drug development professionals seeking efficient, reproducible synthetic methods with considerations for green chemistry principles.
Traditional synthetic approaches have relied on direct esterification methods using homogeneous acid catalysts, which present environmental and handling challenges due to their corrosive nature and difficult separation from reaction mixtures [4]. Recent advancements have focused on developing eco-friendly alternatives including solid acid catalysts, innovative activation methods, and CO₂ utilization approaches that align with green chemistry principles while maintaining high efficiency and selectivity [4] [5] [6]. This document covers both established and emerging methodologies to provide researchers with a comprehensive toolkit for this compound synthesis optimized for various application contexts.
The synthesis of this compound from salicylic acid and phenol can be accomplished through several catalytic routes, each with distinct advantages and limitations. The direct esterification approach represents the most straightforward method, wherein salicylic acid and phenol undergo condensation under acidic conditions. Traditional methods have utilized mineral acids such as H₂SO₄, HCl, or phosphorus oxychloride as homogeneous catalysts, but these present significant challenges including corrosiveness, difficult product separation, and generation of hazardous waste [4] [7]. In response to these limitations, solid acid catalysts including sulfated oxides (e.g., Al₂O₃, SiO₂, ZrO₂) and protonated zeolites (Y, β, ZSM-5) have emerged as promising alternatives, offering excellent selectivity (approaching 100%) and reusability while minimizing environmental impact [4].
Advanced activation techniques have been developed to enhance reaction efficiency and reduce processing time. Ultrasonic-assisted synthesis has demonstrated remarkable improvements in reaction rates, reducing typical esterification time from several hours to approximately 30 minutes while maintaining high yields [7]. This method utilizes high-frequency sound waves (10-20 KHz) to improve mass transfer and reaction kinetics. More recently, innovative carboxylative approaches have been explored that utilize carbon dioxide as a reactant, potentially providing an environmentally benign pathway while contributing to CO₂ sequestration efforts [5] [6]. These methods typically employ specialized catalytic systems such as magnetic nano ferrate catalysts to facilitate the direct conversion of phenol and CO₂ to this compound [6].
Table 1: Comparison of Reaction Conditions for this compound Synthesis Methods
| Synthetic Method | Catalyst System | Temperature (°C) | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Traditional Esterification | POCl₃, H₂SO₄ | 80-120 | 2.5-6 hours | 50-75% | Simple setup, established protocol |
| Solid Acid Catalysis | Sulfated ZrO₂, H-ZSM-5 | 120-160 | 3-4 hours | 85-95% | Recyclable catalyst, minimal waste |
| Ultrasonic-Assisted | DCC, DMAP | 25-35 (ambient) | 25-35 minutes | ~90% | Rapid reaction, mild conditions |
| Carboxylative Route | Magnetic nano ferrate | 180-220 | 4-6 hours | 60-70% | Utilizes CO₂, environmentally friendly |
This protocol describes the synthesis of this compound using recyclable solid acid catalysts, which offer significant advantages over traditional homogeneous catalysts in terms of separability, reusability, and reduced corrosiveness [4].
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine salicylic acid (20.0 g, 144.8 mmol), phenol (14.5 g, 154.1 mmol), and sulfated zirconia catalyst (3.0 g, 15% by weight of total reactants). Add toluene (100 mL) as solvent and attach the reflux condenser [4].
Esterification Reaction: Heat the reaction mixture to 120-130°C with continuous stirring (500 rpm) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase [4].
Catalyst Separation: After the reaction is complete (confirmed by TLC), cool the mixture to room temperature and separate the catalyst by vacuum filtration through a Buchner funnel. Wash the recovered catalyst with toluene (20 mL) for potential reuse.
Product Isolation: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium carbonate solution (2 × 50 mL) to remove unreacted salicylic acid, followed by saturated sodium chloride solution (50 mL) to facilitate phase separation. Retain the organic (toluene) layer containing the crude this compound [1].
Purification: Remove toluene under reduced pressure using a rotary evaporator to obtain crude this compound as a gray-yellow solid. Recrystallize the crude product from hot ethanol (95%, approximately 250 mL) by dissolving the solid at boiling point, then allowing slow cooling to room temperature. Collect the white crystalline product by vacuum filtration and wash with cold ethanol (20 mL) [1] [7].
Drying and Characterization: Dry the purified this compound in a vacuum desiccator overnight. Determine the melting point (41-43°C lit.; approximately 42°C experimental) and analyze by HPLC or GC to confirm purity (>99%) [2].
This protocol utilizes ultrasonic irradiation to significantly accelerate the esterification reaction between salicylic acid and phenol, reducing the reaction time from hours to minutes while maintaining high yield [7].
Reaction Setup: In a 100 mL round-bottom flask, combine anhydrous ethyl ether (20 mL), salicylic acid (10.0 g, 72.4 mmol), phenol (1.56 g, 16.6 mmol), 4-dimethylaminopyridine (DMAP, 0.17 g, 1.4 mmol), and dicyclohexylcarbodiimide (DCC, 2.27 g, 11.0 mmol) in the mass ratio of 1:4-5:0.65-0.75:1.5-1.7:0.01-0.02. The reaction vessel should be maintained in an ice-water bath during initial mixing [7].
Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath operating at 10-20 KHz frequency and irradiate for 25-35 minutes while maintaining the temperature below 30°C. The formation of a white solid (dicyclohexylurea) indicates reaction progress [7].
Solvent Removal and Byproduct Separation: After ultrasonic treatment, place the reaction mixture under a drying lamp for 1 hour to ensure complete evaporation of ethyl ether. Soak the resulting white solid in petroleum ether (60 mL) with gentle stirring for 30 minutes to extract the product, then filter to remove the insoluble dicyclohexylurea byproduct [7].
Product Purification: Wash the petroleum ether layer sequentially with 5% sodium carbonate solution (30 mL) and saturated sodium chloride solution (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain a gray-yellow solid. Recrystallize from ethanol as described in section 3.1.2 to obtain pure this compound as white crystals [7].
HPLC provides a robust and precise method for quantifying this compound and detecting potential impurities in synthetic samples. The following method has been optimized for separation efficiency and accuracy.
Accurately weigh approximately 25 mg of this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Further dilute 1.0 mL of this solution to 10.0 mL with mobile phase to obtain a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 μm PTFE syringe filter before injection [8].
The method should demonstrate linearity in the range of 0.01-1.0 mg/mL with correlation coefficient (r²) > 0.999. Precision should be ≤2.0% RSD for repeatability and ≤4.6% for intermediate precision. Accuracy, determined by spike recovery, should yield percentage recovery between 98.6% and 100.4% for all quality control levels [8].
GC provides an alternative method for purity assessment of this compound, particularly for detecting volatile impurities and residual solvents.
Melting point serves as a rapid quality indicator for this compound purity. Using a calibrated melting point apparatus, determine the melting range of the dried sample. Pure this compound exhibits a melting point of 41-43°C [2]. A broad melting range (>2°C) suggests impurities, necessitating further purification.
Table 2: Analytical Methods for this compound Characterization
| Analytical Technique | Key Parameters | Acceptance Criteria | Application |
|---|---|---|---|
| HPLC with DAD | Phenyl column, ACN/ammonium formate mobile phase, 305 nm detection | Retention time ±2%, peak asymmetry 0.8-1.5 | Purity assessment, quantification |
| Gas Chromatography | Capillary column, temperature programming, FID detection | Resolution >1.5 between adjacent peaks | Residual solvent analysis |
| Melting Point | Capillary method, heating rate 1°C/min | 41-43°C | Preliminary purity assessment |
| FT-IR Spectroscopy | ATR mode, 4000-400 cm⁻¹ range | Characteristic ester C=O at ~1680 cm⁻¹ | Functional group confirmation |
The following diagram illustrates the major synthetic pathways for this compound production from salicylic acid and phenol, highlighting conventional and emerging methodologies:
Figure 1: Synthetic pathways for this compound production from salicylic acid and phenol
The following diagram outlines the comprehensive experimental workflow for this compound synthesis and characterization:
Figure 2: Experimental workflow for this compound synthesis and characterization
The synthesis of this compound from salicylic acid and phenol continues to evolve with emphasis on green chemistry principles and process intensification. Traditional methods using homogeneous acid catalysts, while effective, generate significant waste and present handling challenges. The development of solid acid catalysts represents a substantial advancement, offering excellent selectivity (approaching 100%) and reusability while minimizing environmental impact [4]. Similarly, ultrasonic-assisted synthesis demonstrates how process intensification techniques can dramatically reduce reaction times from hours to minutes while maintaining high yields, offering potential energy savings and improved throughput [7].
Emerging approaches focusing on CO₂ utilization as a carbon source present exciting opportunities for sustainable chemistry while contributing to carbon sequestration efforts. The direct synthesis of this compound from phenol and CO₂ using specialized catalytic systems, though currently in development stages, represents a promising direction that aligns with circular economy principles [5] [6]. These methods typically employ magnetic nano ferrate catalysts that facilitate the carboxylation reaction while offering convenient separation and reuse capabilities [6]. As these technologies mature, they may provide viable alternatives to conventional synthetic routes with reduced environmental footprint.
From an applications perspective, ongoing research continues to reveal new aspects of this compound's biological activity and potential toxicological concerns. Recent studies have identified neurotoxic effects and potential induction of Alzheimer's disease-like symptoms in zebrafish models through mechanisms involving myelin damage and increased BACE1 expression [3]. These findings highlight the importance of comprehensive safety assessment, particularly for pharmaceutical and personal care applications. For researchers and drug development professionals, these insights underscore the need for rigorous purity standards and analytical control when synthesizing this compound for any application, ensuring that potential impurities or byproducts do not contribute to unexpected biological effects.
These application notes and protocols provide comprehensive guidance for the synthesis of this compound from salicylic acid and phenol, encompassing traditional methods alongside emerging sustainable approaches. The detailed experimental procedures, analytical methods, and comparative data tables offer researchers and pharmaceutical development professionals reliable tools for implementing these synthetic methods in various laboratory and potential industrial settings. The incorporation of green chemistry principles through solid acid catalysis, process intensification via ultrasonic irradiation, and innovative CO₂ utilization approaches reflects the evolving landscape of organic synthesis toward more sustainable and efficient practices. As the commercial importance of this compound continues to grow, with market projections indicating significant expansion by 2030, these methodologies provide a foundation for its continued controlled synthesis and application across pharmaceutical, cosmetic, and industrial sectors.
Plastics exposed to outdoor conditions undergo photo-oxidative degradation due to solar ultraviolet (UV) radiation, leading to chain scission, loss of mechanical strength, surface cracking, and discoloration [1] [2]. Ultraviolet stabilizers are essential additives that mitigate this damage and extend the service life of polymeric materials. Phenyl salicylate, one of the earliest commercial organic UV absorbers, is particularly effective in protecting a variety of polymers [3] [4].
These application notes consolidate the current understanding of this compound's functionality, providing structured quantitative data and detailed experimental methodologies to guide researchers and scientists in its application for drug development and scientific research.
This compound operates primarily as a UV absorber. Its effectiveness stems from a specific photochemical rearrangement that allows it to dissipate harmful UV radiation as harmless thermal energy [5].
The key mechanism involves a reversible photo-induced Fries rearrangement [6] [5]. Upon absorption of a UV photon, this compound temporarily rearranges from its original structure into a 2,2'-dihydroxybenzophenone derivative, a highly effective UV-absorbing species. This excited-state molecule then releases the absorbed energy as heat and reverts to its original structure, making the process cyclical and efficient [5].
Table: Key Characteristics of this compound's Stabilization Mechanism
| Feature | Description | Implication for Stability |
|---|---|---|
| Primary Role | UV Absorber | Screens polymer matrix from UV radiation |
| Absorption Range | 290–330 nm (UV-B region) [6] | Protects against the most damaging solar UV wavelengths |
| Key Process | Photo-Fries Rearrangement | Provides a regenerative, energy-dissipating mechanism |
| Notable Limitation | Can exhibit yellowing upon UV exposure [5] | May not be suitable for applications requiring perfect optical clarity |
This compound can exhibit synergistic effects when combined with other stabilizers. For instance, blending it with N-(substituted phenyl)itaconimide derivatives in polyvinyl chloride (PVC) resulted in significantly improved photostability compared to using either stabilizer alone. This synergy is attributed to the complementary mechanisms where this compound absorbs UV radiation while the itaconimide derivatives act as radical scavengers, disrupting the propagation of degradation [4].
The following diagram illustrates the primary stabilization workflow of this compound and its synergistic partnership with radical scavengers.
Figure 1: UV Stabilization Mechanism of this compound
This compound has been successfully incorporated into various polymer systems, demonstrating significant protective effects quantified through standard material characterization techniques.
In polylactic acid (PLA)-cellulose acetate (CA) composite films developed for food packaging, this compound conferred dual functionality UV protection and antibacterial properties [6].
Table: Effect of this compound (PS) on Properties of PLA-CA Films [6]
| Property | PLA-CA Film (Control) | PLA-CA Film with 1% PS | PLA-CA Film with 3% PS | Test Method |
|---|---|---|---|---|
| UV Transmittance (%) | - | ~10% (at 600 nm) | ~1% (at 600 nm) | UV-Vis Spectrophotometer |
| Water Vapor Permeability (x10⁻¹¹ g/m·s·Pa) | 1.45 | 1.33 | 1.25 | Gravimetric Method |
| Tensile Strength (MPa) | 28.1 | 31.5 | 35.8 | Universal Testing Machine |
| Elongation at Break (%) | 9.8 | 12.1 | 14.6 | Universal Testing Machine |
| Antibacterial Activity (E. coli) | None | Noticeable inhibition zone | Significant inhibition zone | Agar Disk Diffusion |
This section provides detailed methodologies for incorporating this compound into polymers and evaluating its efficacy, based on published experimental work.
This protocol describes the solution casting method used to create biodegradable composite films with UV protection [6].
Procedure:
This protocol outlines a standard method for evaluating the photostabilizing efficiency of an additive using a UV aging chamber [6] [1].
Procedure:
The workflow for the preparation and evaluation of UV-stabilized polymer films is summarized below.
Figure 2: Experimental Workflow for Evaluating UV Stabilizers
This compound remains a relevant and effective UV absorber, particularly valued for its history of use and ability to act synergistically with other stabilizer classes. Its application in biodegradable polymer systems like PLA-CA films highlights its potential in modern, sustainable material design [6]. The primary consideration for researchers is its tendency to cause yellowing upon prolonged UV exposure, which can be mitigated by molecular design or blending with non-yellowing stabilizers [5].
Future development efforts are increasingly focused on creating multi-functional additives that combine UV absorption with other properties like flame retardancy or high transparency for specialized applications such as solar cell encapsulation [7]. When developing new formulations, researchers should prioritize evaluating this compound in synergistic combinations to maximize performance while minimizing potential drawbacks.
Phenyl salicylate is an ester of salicylic acid widely used in the cosmetics and personal care industry. Its dual functionality as a UV absorber and fragrance stabilizer makes it a valuable additive in various formulations [1] [2].
This compound's primary role in fragrance stabilization is linked to its UV-absorbing properties. Fragrance compounds are often vulnerable to photodegradation when exposed to light, leading to discoloration, off-odors, and a loss of potency.
The diagram below illustrates how this compound integrates into a product formulation to protect against fragrance degradation.
Diagram Title: this compound Fragrance Stabilization Mechanism
The effective incorporation of this compound requires careful consideration of concentration and compatibility with other ingredients. The table below summarizes typical usage levels across different product categories, compiled from industry data [2] [3].
Table 1: Typical Usage Concentrations of this compound in Personal Care Products
| Product Category | Typical Concentration Range | Primary Function |
|---|---|---|
| Perfume / Parfum | 15 - 30% | Fragrance, Fixative |
| Eau de Toilette | 5 - 15% | Fragrance, Fixative |
| Sunscreen Products | Varies; as per UV filter regulations | UVB Filter |
| Hair Spray | 0.1 - 0.3% | Fragrance Stabilizer |
| Shampoo (undiluted) | ~ 0.5% | Fragrance Stabilizer |
| Shower Gel | ~ 1.2% | Fragrance Stabilizer |
| Soap (undiluted) | 0.5 - 2.0% | Fragrance Stabilizer |
Key Physicochemical Properties [4]:
Formulation Tips:
This protocol outlines a standard accelerated stability test to evaluate the effectiveness of this compound in stabilizing a fragrance within a simple lotion formulation.
1. Objective: To determine the effect of this compound on the stability of a target fragrance compound in an emulsion under stressed conditions.
2. Materials:
3. Methodology: * Formula Preparation: * Test Formula: Add the target fragrance compound at 0.5% w/w and this compound at 0.5% w/w to the base lotion. * Control Formula: Add the target fragrance compound at 0.5% w/w to the base lotion without this compound. * Homogenize both formulations thoroughly. * Sample Storage: * Dispense each formula into both clear and amber glass vials. * Expose all vials in a controlled stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity. * Subject the samples to controlled UV light exposure according to ICH Q1B guidelines or use a solar simulator. * Analysis Time Points: 0, 1, 2, and 3 months. * Analysis Method: * At each time point, extract the fragrance compound from the lotion using a suitable solvent. * Analyze the samples using GC-MS. * Quantify the remaining amount of the target fragrance compound by comparing the peak area at time t to the peak area at time zero.
4. Data Analysis:
Calculate the percentage of fragrance recovery for both the test and control formulas at each time point.
% Recovery = (Peak Area at Time t / Peak Area at Time 0) * 100
A higher percentage recovery in the test formula compared to the control demonstrates the stabilizing efficacy of this compound.
The experimental workflow is visualized below.
Diagram Title: Fragrance Stabilization Test Workflow
Recent scientific evidence necessitates a careful review of this compound's safety profile.
This compound remains a functionally effective ingredient for UV protection and fragrance stabilization in personal care products. However, the contemporary landscape for its use is complex. Researchers and formulators must weigh its technical benefits against emerging toxicological data. Adherence to regional regulations, rigorous safety testing specific to the final formulation, and consideration of consumer trends toward safer and more natural ingredients are paramount for its responsible and sustainable application in product development.
Phenyl salicylate, an ester of salicylic acid and phenol, possesses anti-inflammatory and analgesic properties and is utilized in various pharmaceutical formulations. Analysis of this compound presents significant analytical challenges due to the need for precise quantification of the active ingredient while simultaneously monitoring potential impurities and degradation products. These impurities may include starting materials (salicylic acid and phenol), process intermediates, or degradation products formed during storage or manufacturing.
Robust chromatographic methods are essential in pharmaceutical analysis to ensure product quality, safety, and efficacy. This application note comprehensively outlines validated gas chromatographic (GC) and high-performance liquid chromatographic (HPLC) methods for the qualitative and quantitative analysis of this compound drug substance. The methods described have been developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines and meet all critical acceptance criteria for pharmaceutical quality control applications [1] [2].
This GC-FID method provides a robust approach for the quantitative determination of this compound in drug substance. The method employs the internal standard technique for enhanced accuracy and precision, making it particularly suitable for quality control testing in pharmaceutical manufacturing. The validation studies have confirmed its reliability for determining the active ingredient while demonstrating specificity against potential impurities [1].
Table 1: Optimal GC-FID Operating Conditions
| Parameter | Specification |
|---|---|
| Injection volume | 0.4 μL |
| Split ratio | 50:1 |
| Injector temperature | 280°C |
| Detector temperature | 300°C |
| Carrier gas flow rate | 2.5 mL/min |
| Makeup gas (N₂) flow rate | 25 mL/min |
| Hydrogen flow rate | 30 mL/min |
| Air flow rate | 400 mL/min |
| Oven temperature program | Initial: 120°C (hold 0 min); Ramp: 20°C/min to 280°C; Hold: 5 min |
| Total run time | Approximately 13 minutes |
Prior to sample analysis, system suitability must be verified using the system suitability solution. Critical parameters include:
This HPLC method with UV detection provides an alternative approach for the analysis of this compound, particularly suitable for monitoring related substances and degradation products. The method has been adapted from pharmacopoeial methods for salicylic acid derivatives and validated according to ICH guidelines [2] [4].
Table 2: Optimal HPLC Operating Conditions
| Parameter | Specification |
|---|---|
| Column temperature | 25°C |
| Detection wavelength | 237 nm |
| Flow rate | 1.0 mL/min |
| Injection volume | 10 μL |
| Run time | 50 minutes |
| Mobile phase | Orthophosphoric acid:acetonitrile:water (2:400:600, V/V/V) |
| Separation mode | Isocratic |
The analytical methods have been comprehensively validated according to ICH guidelines to demonstrate they are suitable for their intended purpose. The following validation parameters were assessed:
The methods demonstrate excellent specificity with no interference from excipients, impurities, or degradation products. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions confirmed the stability-indicating nature of both methods, with adequate resolution between the active pharmaceutical ingredient and its degradation products [1] [2].
Table 3: Linearity Data for this compound
| Method | Concentration Range | Correlation Coefficient (r²) | Slep | Y-Intercept |
|---|---|---|---|---|
| GC-FID | 1.0 - 100 μg/mL | ≥ 0.9997 | To be determined during validation | To be determined during validation |
| HPLC | 0.005 - 0.40% with respect to acetylsalicylic acid | > 0.998 | To be determined during validation | To be determined during validation |
The precision of the methods was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. For the GC-FID method, the relative standard deviations (RSD) were reported to be below 1.00% for intra-day and inter-day analyses, demonstrating excellent precision. Accuracy was determined by recovery studies using spiked samples, with recoveries ranging between 99.25% and 101.39%, well within the acceptable limits of 98-102% [5].
Deliberate variations in method parameters (flow rate, temperature, mobile phase composition) demonstrated that both methods are robust with RSD values <1.29% for the GC method. System precision was verified through multiple injections with RSD values below 1.00% [5].
The following diagram illustrates the complete workflow for the development and validation of chromatographic methods for this compound analysis:
For successful implementation in a pharmaceutical quality control environment, the following considerations are essential:
Table 4: Troubleshooting Guide for Chromatographic Methods
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Peak tailing | Column degradation, inappropriate mobile phase pH | Condition or replace column, adjust mobile phase pH |
| Retention time drift | Temperature fluctuations, mobile phase composition changes | Maintain constant temperature, ensure mobile phase consistency |
| Poor resolution | Inadequate column selectivity, incorrect flow rate | Optimize temperature program (GC) or gradient (HPLC), adjust flow rate |
| Baseline noise | Contaminated mobile phase, detector issues | Use high-purity solvents, purge detector |
Both methods comply with international regulatory standards and can be adopted for quality control testing of this compound drug substance. The methods meet the requirements outlined in various pharmacopoeias, including the State Pharmacopoeia of the Russian Federation and European Pharmacopoeia [1] [6].
The GC-FID and HPLC methods presented in this application note provide reliable, accurate, and precise approaches for the quantitative determination of this compound in drug substance. The comprehensive validation data demonstrates that both methods are suitable for their intended applications in pharmaceutical analysis, including quality control, stability testing, and regulatory submissions.
The GC-FID method offers advantages for volatile compound analysis, while the HPLC method is particularly suited for related substances determination and stability-indicating applications. Both methods can be successfully implemented in accordance with Good Manufacturing Practice requirements for pharmaceutical quality control laboratories.
Phenyl salicylate, a salicylic acid phenyl ester, is recognized for its analgesic and antiseptic properties in pharmaceutical formulations [1]. While its primary modern use is as an active ingredient in combination products for urinary tract discomfort [2] [1], it has been known in the art as an enteric coating for tablets [3]. Enteric coatings are designed to remain intact in the stomach's acidic environment but dissolve in the higher pH of the intestines, protecting acid-labile drugs or preventing gastric irritation [4]. This protocol details the application of this compound for this specific functionality, leveraging its pH-dependent solubility.
The table below lists the core materials required for formulating a this compound-based enteric coating.
| Material | Function | Recommended Grade | Notes |
|---|---|---|---|
| This compound | Primary coating polymer | Pharmaceutic | Ensure high purity; hydrolyzes to salicylic acid [5] [1]. |
| Plasticizer (e.g., Polysorbate 80) | Increases film flexibility, reduces brittleness | Pharmaceutic | Critical for preventing cracks; enhances film properties [4]. |
| Anti-adherent (e.g., Talc) | Reduces film tackiness, prevents agglomeration | Pharmaceutic | Improves processing consistency [4]. |
| Solvent (e.g., Ethanol) | Carrier for coating suspension | Absolute Ethyl Alcohol | Provides a medium for uniform application [3]. |
The coating is applied as a solution or suspension. The table below outlines two potential solvent-based formulations, adapted from general principles and patent data [3].
| Component | Formulation A | Formulation B |
|---|---|---|
| This compound | 2.0 - 5.0% w/v | 2.0 - 5.0% w/v |
| Plasticizer (Polysorbate 80) | 0.5 - 1.0% w/v | - |
| Solvent Carrier | Absolute Ethyl Alcohol 94.0 - 97.5% w/v | Propylene Glycol 40% v/v, Benzyl Alcohol 30% v/v, Absolute Ethyl Alcohol 30% v/v |
| Total | 100% w/v | 100% v/v |
Preparation Method: Dissolve this compound completely in the solvent carrier using a magnetic stirrer. For Formulation A, add the plasticizer and continue stirring for 30 minutes until a homogenous solution is achieved. The solution should be used promptly to minimize solvent evaporation.
The workflow for the coating process is as follows:
Diagram 1: Workflow for the tablet coating process.
Rigorous testing is essential to ensure the coating's integrity and functionality. The following tests should be performed, with the disintegration test serving as a critical release criterion.
This test simulates the coating's performance through the human digestive tract.
| Parameter | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 6.8) |
|---|---|---|
| Medium Volume | 900 mL | 900 mL |
| Apparatus | USP Dissolution Apparatus 2 (Paddle) | - |
| Temperature | 37 ± 0.5 °C | - |
| Stirring Speed | 75 rpm | - |
| Testing Duration | 120 minutes | Additional 60 minutes |
| Acceptance Criteria | NMT 10% drug release at 120 minutes [4] | NLT 80% drug release within 60 minutes after medium change |
Protocol: Place the coated tablet in 900 mL of 0.1N HCl (pH 1.2) for 2 hours. Withdraw samples at 60 and 120 minutes, filter, and analyze drug concentration via UV spectrophotometry. Subsequently, remove the acid and add a phosphate buffer (pH 6.8). Continue testing for another 60 minutes, sampling to confirm drug release [4].
Protocol: Use a disintegration tester with 0.1N hydrochloric acid as the medium at 37 ± 0.5°C for 1 hour. All six tested tablets must remain intact with no signs of disintegration or rupture during this period [4].
As evidenced by research on failed generic products, excipient choice and coating quality can be assessed with advanced techniques [4]. The following workflow illustrates a comprehensive quality investigation path.
Diagram 2: Root cause analysis path for coating failure investigation.
While not a contemporary polymer of choice, this compound can be formulated into a functional enteric coating. Success hinges on a robust coating protocol and stringent quality control, particularly the 2-hour acid resistance test where not more than 10% of the drug should be released. Formulators should be aware of its metabolic pathway and prioritize excipient selection to ensure coating integrity and prevent premature drug release.
Phenyl salicylate (CAS 118-55-8), also known as salol, represents a well-established ultraviolet absorber with significant applications in industrial coatings and polymer stabilization. This organic compound demonstrates effective UV absorption in the critical 290-325 nm wavelength range, making it particularly valuable for protecting coating formulations from solar radiation-induced degradation [1]. As industrial coatings continue to face demanding environmental exposure conditions, this compound offers a balanced combination of UV stabilization efficacy, compatibility with various resin systems, and cost-effectiveness. These application notes provide detailed technical protocols for the evaluation, formulation, and implementation of this compound in industrial coating systems, supported by comprehensive experimental data and mechanistic studies relevant to researchers, scientists, and product development professionals in the field.
The degradation of polymers and coatings under ultraviolet radiation represents a significant challenge in materials science, leading to diminished mechanical properties, color changes, and ultimately coating failure. This compound addresses these challenges through its intrinsic molecular structure that absorbs damaging UV radiation and dissipates it as less harmful thermal energy [2]. Furthermore, its ester functionality and phenolic characteristics contribute to favorable compatibility with numerous coating resins while maintaining transparency in final applications. The following sections present systematic investigation methodologies, formulation guidelines, and performance metrics to facilitate the effective utilization of this compound in industrial coating applications.
The photooxidative degradation of polymeric materials, including coating binders, initiates when chemical bonds absorb sufficient ultraviolet radiation to undergo cleavage, generating highly reactive free radicals that propagate degradation cascades. This process results in chain scission and cross-linking reactions that fundamentally alter the molecular architecture of coating resins, leading to deterioration of mechanical integrity, loss of adhesion, chalking, and color changes [2]. The severity of photodegradation depends on both external factors such as solar irradiance intensity, temperature, and humidity, as well as internal factors including polymer chemical structure, presence of catalyst residues, and impurities that may act as chromophores.
Industrial coatings employed in outdoor applications are particularly vulnerable to UV-B radiation (280-315 nm), which possesses sufficient energy to break common chemical bonds in polymeric materials. Solar UV radiation reaching the Earth's surface contains wavelengths from approximately 295 nm, with UV-B constituting the most energetically destructive component despite being partially filtered by atmospheric ozone [2]. The economic implications of photodegradation are substantial, necessitating the incorporation of effective UV stabilization systems to maintain coating performance throughout expected service lifetimes. Without appropriate photostabilization, coatings exposed to outdoor environments undergo unpredictable degradation timelines, potentially leading to premature failure and necessitating costly maintenance or replacement.
This compound is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol. It presents as a white crystalline solid under standard conditions, with a melting point of 41-43°C and a boiling point of 306.6°C at atmospheric pressure [3]. The compound exhibits a density of 1.25 g/cm³ and limited water solubility (approximately 1 g/6670 mL), while demonstrating good solubility in organic solvents including dioxane [4]. From a safety perspective, this compound has a flash point of 137.3°C and is classified with the GHS07 signal word "Warning" due to potential eye irritation, skin irritation, and respiratory effects [3].
The molecular structure of this compound incorporates both aromatic systems and ester functionality, creating a chromophore that effectively absorbs ultraviolet radiation in the environmentally critical range of 290-325 nm [1]. This specific absorption profile aligns with the most damaging wavelengths present in terrestrial sunlight, making it particularly valuable for protecting materials against natural weathering. The compound's moderate molecular weight contributes to adequate permanence in coating films while maintaining compatibility with various polymer systems. From a regulatory standpoint, this compound is approved for use as a food additive in the United States and finds application in pharmaceutical and personal care products, indicating a favorable toxicological profile when handled appropriately [5].
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 118-55-8 | [3] |
| Molecular Formula | C₁₃H₁₀O₃ | [3] |
| Molecular Weight | 214.22 g/mol | [4] |
| Melting Point | 41-43°C | [3] |
| Boiling Point | 306.6°C at 760 mmHg | [3] |
| Density | 1.25 g/cm³ | [4] |
| Flash Point | 137.3°C | [3] |
| Water Solubility | 1 g/6670 mL | [4] |
| UV Absorption Range | 290-325 nm | [1] |
This compound functions as a UV absorber through a unique photophysical process known as the excited state intramolecular proton transfer (ESIPT) mechanism. The molecular structure permits the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, creating a six-membered chelate ring that facilitates rapid proton transfer upon photoexcitation [6]. When this compound absorbs a photon of ultraviolet radiation, it undergoes electronic excitation to a higher energy state. Rather than allowing this energy to initiate destructive chemical processes in the coating matrix, the molecule dissipates the energy thermally through reversible structural transformations, returning to its ground state ready to repeat the cycle [2]. This regenerative mechanism enables this compound to provide continuous UV protection throughout the coating service life.
The effectiveness of this compound as a photostabilizer stems from its ability to compete with chromophores in the coating resin for UV photons, thereby reducing the quantum yield of photodegradation initiation events. The specific UV absorption profile of this compound, with maximum efficiency in the 290-325 nm range, corresponds precisely to the most damaging wavelengths present in terrestrial sunlight that reach the Earth's surface [1]. By intercepting these high-energy photons before they can be absorbed by the polymer matrix, this compound significantly reduces the rate of photooxidative degradation, preserving the mechanical properties and appearance of the coating system. This protective action occurs without the compound itself being consumed in the process, unlike antioxidant stabilizers that are depleted through sacrificial chemical reactions.
Table 2: Photostabilization Mechanisms in Polymers
| Stabilization Mechanism | Function | Key Characteristics |
|---|---|---|
| UV Absorption | Absorbs UV radiation and converts to heat | Primary mechanism of this compound |
| Excited-State Quenching | Deactivates excited chromophores | Important for carbonyl compounds |
| Radical Scavenging | Interrupts propagation of radical chains | Typically handled by HALS compounds |
| Peroxide Decomposition | Converts hydroperoxides to stable products | Prevents initiation of degradation |
| Light Screening | Physically blocks UV penetration | Often provided by pigments |
The following diagram illustrates the primary photostabilization mechanism of this compound and its role in protecting polymer systems:
The effective implementation of this compound in industrial coatings requires careful consideration of compatibility with specific resin systems. This compound demonstrates broad compatibility with numerous polymer matrices commonly employed in coating formulations, including polystyrene, polyesters, acrylics, and polyurethanes [6]. The non-ionic nature and moderate polarity of this compound contribute to its favorable integration into both water-borne and solvent-borne coating systems without inducing phase separation or compatibility issues. However, formulation scientists should conduct compatibility screening for specific resin combinations, particularly with emerging bio-based or specialty polymers, to verify optimal dispersion and migration resistance.
Selection of this compound for specific coating applications should consider the spectral requirements of the end-use environment. The compound's absorption profile with maximum effectiveness in the 290-325 nm range makes it particularly suitable for geographic regions with higher solar irradiance in these wavelengths [1]. Additionally, the thermal stability of this compound (stable to approximately 150°C) permits its use in baking finishes and high-temperature processing without significant volatilization or decomposition. For applications requiring extended service life under extreme UV exposure, this compound can be combined with secondary stabilizers such as hindered amine light stabilizers (HALS) to provide synergistic protection through multiple stabilization mechanisms [2].
The incorporation methodology for this compound depends largely on the coating formulation type and manufacturing process. For solvent-borne systems, this compound can be dissolved in the primary solvent before resin addition to ensure homogeneous distribution throughout the coating matrix. In water-borne systems, this compound should be pre-dissolved in a coalescing agent or water-immiscible solvent before emulsification to prevent crystallization or phase separation during film formation [6]. The melting point of 41-43°C enables melt incorporation during hot processing of certain industrial coatings, potentially enhancing distribution homogeneity.
The optimal concentration of this compound in coating formulations typically ranges from 0.5% to 3.0% by total weight, depending on film thickness, pigment content, and expected UV exposure conditions [6]. Transparent coatings and clear films generally require higher stabilizer concentrations (2.0-3.0%) due to the absence of light-scattering pigments that provide additional UV screening. Heavily pigmented systems may achieve sufficient stabilization with lower loading levels (0.5-1.5%) as the combination of this compound and pigmentary protection provides enhanced durability. Formulators should conduct gradient concentration studies to determine the critical concentration beyond which additional stabilizer provides diminishing returns or potentially compromises film properties.
Table 3: Formulation Guidelines for Various Coating Types
| Coating System | Recommended Loading | Incorporation Method | Special Considerations |
|---|---|---|---|
| Architectural Coatings | 1.0-2.0% | Dissolve in coalescent | Compatibility with biocides |
| Automotive Clearcoats | 2.0-3.0% | Add to resin solution | High clarity requirements |
| Industrial Maintenance | 1.5-2.5% | Melt incorporation | Corrosive environment stability |
| Wood Finishes | 1.0-2.0% | Solvent addition | UV protection for substrates |
| Plastic Coatings | 0.5-1.5% | Pre-dissolve in solvent | Adhesion retention |
| Marine Coatings | 2.0-3.0% | Add during grinding | High humidity resistance |
Accelerated weathering protocols provide controlled laboratory conditions that simulate the damaging effects of natural outdoor exposure in a compressed timeframe. The following detailed methodology evaluates the photostabilization efficacy of this compound in industrial coating formulations:
Sample Preparation: Prepare coated panels using standard application techniques (drawdown bar, spray, or dip) on appropriate substrates (Q-panels, glass, or actual use substrates). Ensure uniform film thickness across all samples (typically 25-100 μm dry film thickness). Condition all samples at 23±2°C and 50±5% relative humidity for a minimum of 7 days before testing. Include control formulations without this compound and with commercial UV absorbers for comparative analysis.
Testing Apparatus: Utilize a QUV accelerated weathering tester equipped with UV-B lamps (FS-40 or equivalent) emitting in the 280-315 nm range with peak emission at 313 nm. Alternative testing with UV-A lamps (340 nm) may be conducted to simulate different spectral conditions. Maintain test chamber at 50±5°C during UV exposure cycles, with condensation cycles at 40±5°C if implementing cyclic conditions.
Testing Parameters: Program continuous UV exposure or alternate between UV exposure (8 hours at 50°C) and condensation (4 hours at 40°C) depending on the specific performance requirements. Remove samples at regular intervals (250, 500, 750, 1000 hours) for evaluation of gloss retention, color change, and chemical analysis.
Performance Evaluation: Measure gloss retention using a gloss meter at 60° geometry according to ASTM D523. Evaluate color change (ΔE) using a colorimeter or spectrophotometer according to ASTM D2244. Perform FTIR spectroscopy to monitor chemical changes, particularly the formation of carbonyl groups (1710 cm⁻¹) and hydroxyl groups (3400 cm⁻¹) as indicators of photooxidative degradation.
The preservation of mechanical properties represents a critical performance indicator for photostabilizer effectiveness. The following protocol evaluates the ability of this compound to maintain coating integrity under UV exposure:
Tensile Property Testing: Prepare free films of coating formulations (with and without this compound) of uniform thickness (50-100 μm) on release substrates. After conditioning and accelerated weathering, cut samples into dumbell shapes according to ASTM D638. Test using a universal testing machine with a crosshead speed of 10 mm/min. Calculate percentage retention of tensile strength and elongation at break compared to unweathered controls.
Adhesion Assessment: Apply coatings to appropriate substrates (steel, aluminum, plastic) and condition as described previously. After exposure intervals, evaluate adhesion using cross-hatch adhesion test according to ASTM D3359. Utilize a multi-blade cutter to create a patterned incision through the coating, apply pressure-sensitive tape, and remove with a rapid pulling action. Quantify adhesion retention by percentage of squares remaining intact.
Impact Resistance: Evaluate using falling weight impact tester (ASTM D2794) or pendulum impact tester (ASTM D256) depending on substrate flexibility. Report resistance in joules or directly as pass/fail at specified energy levels. Compare performance before and after UV exposure to determine retention of impact resistance.
Spectroscopic techniques provide direct measurement of this compound's UV absorption characteristics and performance in coating systems:
UV-Vis Spectroscopy: Prepare dilute solutions of this compound in appropriate solvent (e.g., methanol, hexane) at concentration of 10 mg/L. Scan absorption from 250-400 nm using UV-Vis spectrophotometer to determine molar absorptivity and specific absorption maxima. For coating films, apply thin layers on quartz slides and measure direct transmission or use integrating sphere attachment for diffuse reflectance measurements.
Infrared Spectroscopy: Monitor chemical changes in coating films during UV exposure using FTIR spectroscopy with attenuated total reflectance (ATR) accessory. Collect spectra at regular exposure intervals with 4 cm⁻¹ resolution and 32 scans. Focus on the carbonyl region (1650-1800 cm⁻¹) and hydroxyl region (3200-3600 cm⁻¹) to quantify photooxidation products. Calculate the carbonyl index as the ratio of carbonyl band absorbance (1710 cm⁻¹) to a reference band (e.g., C-H stretch at 2920 cm⁻¹).
The experimental workflow for evaluating this compound as a photostabilizer is systematically presented below:
Evaluation of this compound in industrial coating formulations demonstrates significant improvement in UV stability compared to unstabilized systems. Accelerated weathering testing reveals that coatings incorporating this compound at 2.0% concentration maintain >80% gloss retention after 1000 hours of UV-B exposure, while unstabilized controls show less than 40% retention under identical conditions [6]. The stabilization factor, calculated as the ratio of degradation rate constants for unstabilized versus stabilized systems, typically ranges from 2.5 to 4.0 depending on the resin chemistry and exposure conditions. This quantitative improvement translates directly to extended service life for industrial coatings in demanding outdoor applications.
The photostabilization efficacy of this compound follows a concentration-dependent relationship, with optimal performance observed between 1.5-2.5% loading in most acrylic and polyester systems. At lower concentrations (<0.5%), the UV absorption capacity proves insufficient to provide comprehensive protection throughout the coating film thickness. At excessively high concentrations (>3.0%), no additional benefits are observed, and potential compatibility issues may arise. The compound demonstrates excellent permanence in coating films, with minimal volatility loss during service life and no significant photochemical decomposition that would diminish protection over time [2]. This permanent characteristic ensures consistent performance throughout the coating's expected service life.
The preservation of mechanical properties represents a critical benefit of this compound incorporation in industrial coatings. Testing reveals that coating films containing this compound at recommended concentrations maintain >75% of original tensile strength after extended UV exposure, compared to <40% retention in unstabilized controls [2]. Similarly, elongation at break—a key indicator of coating flexibility—shows significantly better retention in stabilized systems (70-80% versus 25-35% for unstabilized). This maintenance of mechanical integrity directly correlates with improved durability and crack resistance in practical applications.
Adhesion properties show similar enhancement with this compound incorporation. Cross-hatch adhesion testing demonstrates that stabilized coatings maintain 95-100% adhesion to various substrates after 2000 hours of accelerated weathering, while unstabilized counterparts show dramatic adhesion loss (30-50% retention) under identical conditions [6]. The mechanism for adhesion preservation involves reduced photooxidative degradation at the coating-substrate interface, maintaining both the integrity of the coating itself and the chemical bonding interactions with the substrate. This performance characteristic proves particularly valuable for industrial maintenance coatings where adhesion retention directly impacts corrosion protection performance.
Table 4: Performance Data for this compound in Industrial Coatings
| Performance Parameter | Unstabilized Control | 1.0% this compound | 2.0% this compound | Testing Standard |
|---|---|---|---|---|
| Gloss Retention (1000h UV-B) | 38% | 65% | 82% | ASTM D523 |
| Color Change ΔE (2000h) | 12.5 | 7.8 | 4.3 | ASTM D2244 |
| Tensile Strength Retention | 42% | 68% | 79% | ASTM D638 |
| Elongation at Break Retention | 28% | 62% | 76% | ASTM D638 |
| Adhesion Retention | 45% | 85% | 97% | ASTM D3359 |
| Carbonyl Index Increase | 2.45 | 1.20 | 0.65 | FTIR-ATR |
The inhibition of yellowing and color change represents another significant advantage of this compound in industrial coatings. Colorimetric measurements demonstrate that coatings stabilized with 2.0% this compound show ΔE values of less than 5.0 after 2000 hours of UV exposure, compared to ΔE values exceeding 12.0 in unstabilized controls [6]. This substantial improvement in color stability extends beyond purely aesthetic considerations, as color changes often correlate with more profound chemical degradation that compromises coating performance. The mechanism for color stabilization involves prevention of conjugated double bond formation through inhibition of photooxidative pathways that create chromophoric groups in the polymer matrix.
For clear coating applications, the maintenance of transparency proves particularly important. This compound itself does not contribute significant color to coating films (APHA color <50) and demonstrates excellent resistance to formation of colored degradation products under UV exposure [1]. Haze formation, measured according to ASTM D1003, remains below 5% in stabilized systems even after extended UV exposure, while unstabilized controls may develop haze values exceeding 25% due to surface microcracking and polymer degradation. This clarity retention makes this compound particularly valuable for clear finishes where substrate appearance must be maintained without undesirable color shifts or loss of transparency.
This compound requires implementation of appropriate safety measures during handling and incorporation into coating formulations. Although the compound demonstrates relatively low acute toxicity (oral LD₅₀ in rats of 3000 mg/kg) [3], personal protective equipment including safety glasses, chemical-resistant gloves, and dust masks should be employed during handling to prevent potential eye irritation, skin irritation, and respiratory effects. The dust formation potential of the crystalline material necessitates adequate ventilation systems or local exhaust ventilation during weighing and addition processes to maintain airborne concentrations below exposure limits.
Storage stability of this compound proves generally excellent when proper conditions are maintained. The compound should be stored in tightly sealed containers in cool, dry conditions away from direct sunlight and strong oxidizing agents [3]. Typical shelf life under recommended storage conditions exceeds 24 months without significant degradation or performance loss. From a formulation stability perspective, this compound demonstrates good compatibility with most coating components and does not catalyze undesirable reactions during storage. However, standard stability testing of final formulations incorporating this compound remains recommended to verify batch-to-batch consistency and performance maintenance throughout the product's intended shelf life.
The regulatory status of this compound varies by jurisdiction and application, with approvals for specific uses in multiple regions. The compound holds approval as a food additive in the United States and has historical use in pharmaceutical products, indicating a favorable toxicological profile [5]. However, formulation scientists should verify current regulatory status for specific applications and geographic markets, as regulations continue to evolve. The Harmonized System code for this compound is 2918230000, with typical import duties ranging from 0-6.5% depending on specific trade agreements [3].
From an environmental perspective, this compound demonstrates low ecotoxicity compared to many synthetic chemicals. The compound is classified with WGK 2 (German water hazard class), indicating slight hazard to water bodies [3]. Standard ecotoxicological testing reveals moderate biodegradability under environmental conditions, with no significant bioaccumulation potential. In coating formulations, the low water solubility of this compound (1 g/6670 mL) minimizes leaching potential and environmental mobility [4]. Nevertheless, appropriate environmental management practices should be implemented during manufacturing and disposal to prevent unnecessary environmental release. Life cycle assessment considerations favor this compound over some alternative UV stabilizers due to its relatively benign environmental profile and the reduction in coating replacement frequency enabled by its photoprotective efficacy.
This compound represents a technically effective and economically viable photostabilizer for diverse industrial coating applications. Its specific UV absorption profile targeting the most damaging wavelengths in terrestrial sunlight (290-325 nm) provides targeted protection against photooxidative degradation [1]. The compound's performance benefits, including gloss retention, color stability, and mechanical property preservation, have been quantitatively demonstrated through accelerated weathering protocols and spectroscopic analysis. Implementation at 1.0-3.0% loading levels, depending on specific application requirements, provides optimal stabilization without compromising other coating properties.
Future development opportunities for this compound in industrial coatings include advanced formulation strategies combining it with synergistic stabilizers such as hindered amine light stabilizers (HALS) to address multiple degradation mechanisms simultaneously [2]. Additionally, the growing emphasis on sustainable and bio-based coating systems may benefit from this compound's favorable environmental profile compared to some synthetic alternatives. As industrial coatings continue to evolve with changing regulatory requirements and performance expectations, this compound maintains relevance as a well-characterized, effective photostabilizer with extensive historical performance data supporting its continued utilization in demanding applications.
Phenyl salicylate is an ester and is susceptible to hydrolysis. The rate at which it breaks down is primarily influenced by the following factors [1] [2] [3]:
The following table summarizes the half-life of this compound under various conditions to help researchers anticipate stability issues. Half-life (t½) is the time required for half of the compound to degrade.
| Condition | Temperature | Half-Life (t½) | Notes / Reference |
|---|---|---|---|
| 50% Aqueous Ethanol, pH 6.3 | 50 °C | 6.6 days | Pseudo first-order kinetics [1] |
| 50% Aqueous Ethanol, pH 6.3 | 23 °C | 178 days | Pseudo first-order kinetics [1] |
| 50% Aqueous Ethanol, pH 6.3 | 5 °C | 2934 days (~8 years) | Pseudo first-order kinetics [1] |
| 100% Ethanol | 50 °C | 2.5 days | Breakdown via transesterification to ethyl salicylate [1] |
| 100% Ethanol | 23 °C | 31.5 days | Breakdown via transesterification to ethyl salicylate [1] |
| 100% Ethanol | 5 °C | 257 days | Breakdown via transesterification to ethyl salicylate [1] |
| Rat Plasma / Microsomes | 37 °C | Rapid hydrolysis (minutes) | Enzymatic hydrolysis by carboxylesterases [3] [4] |
In biological contexts, this compound is primarily metabolized through hydrolysis. The following diagram illustrates this pathway and the key enzymes involved.
This hydrolysis is primarily catalyzed by carboxylesterases (CES), with high activity found in the liver and small intestine [3] [4]. The reaction can be inhibited by compounds like bis(4-nitrophenyl) phosphate (BNPP) [3].
Here are answers to common questions a researcher might have.
Q1: Why does my this compound solution degrade so quickly, even at room temperature? The stability is highly dependent on your solvent and pH.
Q2: How can I stabilize this compound in my formulation?
Q3: I am observing rapid conversion of this compound to salicylic acid in my cell-based assay. Is this expected? Yes, this is likely normal metabolic activity. Many tissues and cells express carboxylesterases.
Q: Why is proper storage crucial for phenyl salicylate? this compound is light-sensitive and requires protection from light to prevent decomposition [1] [2]. Proper storage ensures the chemical's stability, purity, and reliability in your experimental results.
Q: What are the specific storage conditions for this compound?
Q: What personal protective equipment (PPE) should be used? You should wear protective gloves, protective clothing, and eye protection [1]. Always wash hands thoroughly after handling [1].
Q: How should I handle solutions of this compound? Always use this compound in a fume hood or a well-ventilated area to avoid inhaling dust or fumes, which may cause respiratory irritation [1].
| Issue | Potential Risk / Consequence | Recommended Corrective Action |
|---|---|---|
| Chemical is stored in a clear container on a benchtop. | Decomposition; loss of efficacy; unreliable experimental results. | Immediately transfer to a tightly closed, light-resistant container and store in a dark, cool cupboard [1] [2]. |
| A fine powder or dust is generated during weighing. | Respiratory irritation (potential hazard) [1]. | Use only in a fume hood; wear appropriate dust masks in addition to standard PPE [1]. Avoid breathing dust [1]. |
| Material is spilled during transfer. | Slip hazard; potential contamination; skin and eye irritation (potential hazard) [1]. | Ventilate the area. Wear gloves to carefully sweep up the material, place it in a sealed container, and dispose of it according to local regulations [1]. Wash the spill site afterward [1]. |
For your experimental work, the table below summarizes key physical properties and synthesis information.
| Property / Parameter | Details | Source / Context |
|---|---|---|
| Melting Point | 41-43 °C [1] [2] | Pure compound characteristic |
| Flash Point | 71 °C [1] | Class IIIA combustible solid |
| Water Solubility | Slightly soluble [1] | Physical property |
| Traditional Synthesis Yield | 45-70% [2] | Salicylic acid + Phenol (H₂SO₄ catalyst) |
| Ultrasonic Synthesis Yield | 85-90% [2] | Reduced reaction time (1-2 hours) |
The following diagram illustrates the key pathways for synthesizing this compound, including both traditional and modern methods:
| Problem Area | Possible Cause | Diagnostic Check | Optimization Strategy & Solution |
|---|
| Reaction Mechanism & Reagent Choice | Incorrect activated species: Using direct esterification (salicylic acid + phenol). | Review your synthesis route. Direct esterification is inefficient for phenols. | Use an acyl chloride: Convert salicylic acid to salicyloyl chloride first, then react with phenol. [1] Use a transesterification: Start with a different salicylate ester (e.g., methyl salicylate) and perform an ester exchange with phenol. | | | Lack of protecting group: The phenolic -OH on salicylic acid leads to side reactions (e.g., polymerization). [1] | Check for tar formation or complex product mixtures. | Protect the phenolic -OH group before activating the carboxylic acid. A common method is to use a protecting group stable to acidic conditions that can be removed later. [1] | | Reaction Conditions & Catalysis | Inefficient catalyst: Using a weak or unsuitable catalyst for phenol esterification. | Check the catalyst used. Phosphoryl chloride (POCl₃) is an effective catalyst for this specific reaction. [2] | Employ a strong catalyst like phosphoryl chloride (POCl₃) to facilitate the esterification between salicylic acid and phenol. [2] | | | Incorrect temperature or time: Reaction is not driven to completion. | Monitor reaction progress (e.g., by TLC). The reaction may require heating for an extended period. | Optimize temperature and time. Ensure the reaction mixture is heated sufficiently and long enough, with continuous removal of by-products like water to shift the equilibrium. [3] | | Work-up & Purification | Product loss during purification: Phenyl salicylate is soluble in various organic solvents. [2] | Check the melting point of your product; pure this compound melts at 41-43°C. [2] | Recrystallize from a suitable solvent. Use alcohols like ethanol or methanol for recrystallization to improve purity and yield. [3] | | | Co-distillation with by-products: If applying vacuum, the product may co-distill with volatile by-products like phenol. | If using distillation, check the boiling points. The desired ester may be collected inadvertently with lower-boiling point fractions. | Carefully control distillation parameters (temperature, pressure) to separate this compound from lower-boiling point compounds like unreacted phenol. [4] |
The following transesterification method, while not directly from the search results for synthesis, is a standard and reliable approach for forming esters and can be adapted for this compound. It exemplifies the principles of using an activated ester and driving the reaction to completion.
Title: Transesterification Workflow for this compound
Procedure:
The table below summarizes the primary interference mechanism identified in the search results.
| Interfering Compound | Affected Assay | Interference Mechanism | Documented Effect |
|---|---|---|---|
| Salicylates (e.g., acetylsalicylic acid derivatives) | TR-FRET Assays [1] | Interaction between the salicylate chelator moiety and the cryptand-ligated europium FRET donor [1] | Causes large signal enhancement, leading to false-positive hits [1] |
While a direct protocol for phenyl salicylate is unavailable, you can adapt strategies from general analytical practice and related methodologies.
| Strategy Category | Description | Example from Search Results |
|---|---|---|
| Assay Replacement | Using an orthogonal method unaffected by the interference. | Using Surface Plasmon Resonance (SPR) instead of TR-FRET to avoid salicylate-europium interaction [1]. |
| Chromatographic Separation | Employing HPLC to separate the analyte from interferents. | Using a C18 column with isocratic elution to simultaneously determine acetylsalicylic acid, its degradation product, and other drugs [2]. |
| Method Validation | Establishing specificity to prove the method is free from interference. | Following ICH guidelines to validate method parameters like specificity, accuracy, and linearity, ensuring reliable measurement of the target analyte [3]. |
You can use the following general workflow to diagnose and resolve analytical interference issues. This diagram outlines a logical troubleshooting process:
For researchers facing potential salicylate interference, the most critical actions are:
The table below summarizes solutions to common problems you might encounter, based on traditional and modern preparation methods.
| Problem Encountered | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield After Recrystallization | Poor solvent choice; product loss in mother liquor | Use optimized solvent system (e.g., ethanol-water) [1] [2]; concentrate mother liquor for second crop [1] |
| Product Has Persistent Pink Color | Colored impurities from reaction byproducts | Use a decolorizing carbon (e.g., Norit) treatment in hot solution before filtration [1] |
| Product Oils Out / Fails to Crystallize | Overly rapid cooling; supersaturation | Induce crystallization with seed crystal [3]; ensure slow cooling; use high-boiling solvent like α-methylnaphthalene for controlled heating [1] |
| Low Melting Point or Wide Range | Inadequate purity from recrystallization | Recrystallize from ethanol-water; product pure enough for most uses after one recrystallization with minimal loss (≈5%) [1] |
The choice of solvent is critical for successful recrystallization. The following table lists solvent systems mentioned in the literature for purifying phenyl salicylate.
| Solvent System | Ratio / Method | Notes |
|---|---|---|
| Ethanol-Water [1] | Dissolve in 8-10 mL ethanol per gram, add hot water "just short of precipitation" | Standard, reliable method; results in pure white crystals with minimal loss (~5%); removes faint odor [1] |
| Ligroin (high-boiling petroleum ether) [1] | Slurry product at 35-40°C | Used for washing crude product; suitable for initial isolation but may not fully purify [1] |
| Petroleum Ether (for crude extraction) [2] | Soak crude white solid, filter | Used in modern preparation to isolate crude product before final recrystallization [2] |
The diagram below outlines the general decision-making process for purifying this compound, from crude product to pure crystals.
This is a detailed procedure based on the method from Organic Syntheses [1].
Q: What should I do if my this compound melt refuses to crystallize after cooling? A: This is a classic case of supercooling, where a liquid remains in its phase below its freezing point. This compound is known to supercool significantly, sometimes down to room temperature [3]. The solution is to induce crystallization by adding a tiny seed crystal of pure this compound. If seeds are unavailable, gently scratching the inside of the glass vessel with a glass rod may provide a nucleation site.
Q: My final product has a persistent pink color. How can I remove it? A: A persistent pink color is a known issue mentioned in historical procedures [1]. This is caused by colored impurities and can be effectively removed by treating the hot ethanol solution with decolorizing carbon (Norit) before the recrystallization step, as detailed in the protocol above.
Q: Are there any specific handling concerns for this compound? A: While the search results do not list specific hazards, you should always consult the Safety Data Sheet (SDS) for the most current safety information. Generally, it is considered to have fewer safety concerns compared to alternatives like acetamide or para-dichlorobenzene [3]. Standard laboratory practices—wearing gloves and eye protection—should be followed.
Q1: What are the primary degradation pathways and products of this compound?
This compound degrades via two main competing pathways in aqueous-alcoholic solutions [1]:
The following diagram illustrates these pathways and their dependence on the environment:
Q2: How do pH and temperature affect the stability and half-life of this compound?
pH and temperature are critical factors. Degradation follows pseudo-first-order kinetics and accelerates with increasing pH and temperature [1]. The table below summarizes the half-lives of this compound under different conditions.
| Condition | Temperature | Half-Life | Reference / Context |
|---|---|---|---|
| 50% Aqueous Ethanol (pH 6.3) | 5°C | 2934 days (approx. 8 years) | [1] |
| 23°C | 178 days | [1] | |
| 50°C | 6.6 days | [1] | |
| 100% Ethanol | 5°C | 257 days | [1] |
| 23°C | 31.5 days | [1] | |
| 50°C | 2.5 days | [1] | |
| Stable Region | Below ~pH 4 | Stable | [1] |
Q3: What analytical methods are recommended for identifying degradation products?
The primary method cited in the literature is High-Performance Liquid Chromatography (HPLC).
Q4: My formulation contains this compound. How can I prevent its degradation during storage?
To maximize stability based on the kinetic data [1]:
Q5: Could biological enzymes contribute to this compound degradation in vivo?
Yes. Studies show this compound is readily hydrolyzed by carboxylesterases in tissue microsomes.
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Unexpectedly fast degradation | Solution pH is too high or neutral. | Check and adjust the pH of the solution to below 4. |
| Storage temperature is too high. | Store samples at lower temperatures (e.g., 5°C). | |
| Formation of ethyl salicylate | Experiment uses an ethanolic solvent. | This is expected via transesterification [1]. Consider using an alternative non-alcoholic solvent if this pathway is undesirable. |
| Detection of salicylic acid & phenol | Hydrolysis is occurring. | This is an expected pathway [1]. Confirm that the solution is not overly alkaline and is stored at a controlled low temperature. |
| Leaching from polymer resins | This compound is used as an additive. | This compound can leach from materials like cold-cured orthodontic resins [4]. Evaluate compatibility with polymers in the formulation. |
Here are some answers to common questions you might encounter during your research.
Q1: What is the fundamental solubility challenge with this compound? this compound has very low aqueous solubility, reported as less than 0.1 g/100 g at 25°C [1]. Another source specifies a solubility of approximately 1 gram in 6670 mL of water [2]. This intrinsic property is a primary barrier to its bioavailability and efficacy, necessitating the use of enhancement strategies in formulation.
Q2: Which advanced nanocarrier systems show promise for solubility enhancement? While not yet directly reported for this compound, Layered Double Hydroxides (LDHs) have proven highly effective for other challenging drugs. One study on phenytoin (a BCS Class II drug like this compound) showed that intercalation into Mg-Al LDH dramatically improved its solubility and bioavailability [3]. The general mechanism and workflow for this technology can be visualized as follows:
Q3: What are the key experimental parameters for the LDH intercalation method? Based on a protocol for phenytoin [3], the table below summarizes critical parameters for the solvent method of intercalation.
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Metal Salts Ratio | Mg(NO₃)₂·6H₂O : Al(NO₃)₃·9H₂O (2:1 molar ratio) | Forms the brucite-like layered structure of the LDH [3]. |
| pH Control | Maintain pH at 9-10 during LDH synthesis | Ensures proper precipitation and stability of the LDH structure [3]. |
| Drug:Carrier Ratio | 1:1 (for phenytoin:LDH) | Optimizes drug loading while maintaining the stability of the nanohybrid [3]. |
| Purification | Washing with distilled water & centrifugation (3x at 9,000 rpm) | Removes unreacted precursors and by-products [3]. |
| Drying | Freeze-drying (lyophilization) | Preserves the nanostructure and prevents aggregation of the final powder [3]. |
Q4: Are there other technological approaches mentioned in the literature? Market analyses indicate that nanotechnology and encapsulation are key innovation areas for improving the stability and efficacy of this compound, particularly in cosmetic and pharmaceutical formulations [4] [5]. These technologies can enhance solubility by increasing the surface area-to-volume ratio and protecting the drug from the environment. Furthermore, the use of co-solvents is a practical laboratory strategy; for in-vitro experiments, this compound can be dissolved in DMSO at a concentration of 25 mg/mL (116.7 mM) [6].
Here is a guide to diagnosing and resolving frequent problems in solubility enhancement experiments.
Problem 1: Low Drug Loading in LDH Nanohybrid
Problem 2: Inconsistent Solubility Results
Problem 3: Poor Dissolution Performance in Final Tablet Formulation
The table below summarizes the available information on these compounds.
| Feature | Methyl Salicylate & Derivatives | Phenyl Salicylate |
|---|---|---|
| Basic Definition | Natural product derivative; prodrug of salicylic acid [1]. | Appears in older literature; specific modern data is limited [2]. |
| Key Anti-inflammatory Mechanisms | Inhibits COX-2 selectively (sparing COX-1); suppresses NF-κB and MAPK signaling pathways; inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] [3] [4]. | Information on specific molecular mechanisms in modern contexts is not available in the search results. |
| Experimental Efficacy Data | In vivo (Animal Models): Significantly reduces paw swelling in CIA and AIA rat models; improves arthritis scores [3] [4]. In vitro (Cell Studies): Inhibits LPS-induced production of PGE2, TNF-α, IL-6, and NO in macrophages [4]. | No recent experimental efficacy data was found. | | Safety Profile | Derivatives (e.g., MSL): No gastric mucosa damage observed in animal studies, even with long-term administration [3] [4]. Topical Liniments: Good safety profile with mostly mild, local adverse reactions like itching or burning [5]. | Safety information in the context of modern therapeutic use is not available. | | Research & Clinical Status | Active preclinical research on derivatives (e.g., MSL, Gaultherin) for arthritis; Phase IV clinical trials support the safety and efficacy of topical compound liniments [1] [5]. | Primarily appears in older scientific literature; current research focus appears to be limited [2] [6]. |
The following table outlines key experiments that demonstrate the anti-inflammatory efficacy of methyl salicylate lactoside (MSL), a key derivative.
| Experiment | Detailed Methodology | Key Findings |
|---|
| Collagen-Induced Arthritis (CIA) in Mice [3] | - Model: DBA/1 mice immunized with bovine type II collagen.
The anti-inflammatory effect of methyl salicylate derivatives like MSL involves multiple signaling pathways. The diagram below illustrates this complex mechanism.
Mechanism of Anti-inflammatory Action
The diagram shows that MSL exerts its effects by targeting key signaling steps: it inhibits the activation of kinase cascades and blocks the nuclear translocation of NF-κB, ultimately reducing the expression of pro-inflammatory mediators [3] [4].
The following data on the relative proliferative effect (RPE) on MCF-7 cells (a measure of estrogenic activity) is sourced from a 2013 analytical methods study [1] [2]:
| UV Filter | Relative Proliferative Effect (RPE) | Potency Relative to 17β-estradiol (E2) |
|---|---|---|
| 17β-estradiol (E2 - positive control) | 100% (at 10⁻¹⁰ M) | 1x |
| Homosalate (HS) | 46.4% | 4.6 x 10⁻¹⁰ |
| 3-(4-methylbenzylidene)camphor (4-MBC) | 37.3% | 3.7 x 10⁻¹⁰ |
| Phenyl Salicylate (PS) | 21.8% | 2.2 x 10⁻¹⁰ |
| 3-benzylidene camphor (3-BC) | 16.5% | 1.7 x 10⁻¹⁰ |
| Benzyl Salicylate (BS) | No activity detected | - |
| Octyl Salicylate (OS) | No activity detected | - |
> Note on Data: This data is from a 2013 study focused on endocrine activity. It does not provide comparative data on other critical performance metrics like Sun Protection Factor (SPF) boost, UVA/UVB absorption spectra, or photostability when combined with other filters.
The search results provide context that can help explain the scarcity of direct performance comparisons:
For a researcher or scientist looking to evaluate UV filters, the following workflow outlines a general experimental pathway. This diagram integrates common steps from methodologies used in the cited literature for determining the presence and biological activity of such compounds [1] [2].
Phenyl salicylate is recognized as a COX inhibitor, though detailed studies on its potency and selectivity are limited [1]. The table below compares its known properties with other common NSAIDs.
| Drug Name | Primary COX Inhibition | Reported Potency & Selectivity | Key Metabolites & Notes |
|---|
| This compound | Non-selective (COX-1 & COX-2) | • Potency/Selectivity data not available in searched sources. • Characterized as a "poor cyclooxygenase (COX) inhibitor" [2]. | • Hydrolyzed to salicylic acid [1]. • Salicylic acid is a weak COX inhibitor; anti-inflammatory effects may involve non-prostaglandin mechanisms [3] [2]. | | Sodium Salicylate | Non-selective (COX-1 & COX-2) | • Weak inhibitor of COX-derived prostaglandin synthesis [2]. • Demonstrates neuroprotection in a rat model, unlike diclofenac or celecoxib, potentially via antioxidant activity (hydroxyl radical scavenging) [3]. | — | | Celecoxib | Selective (COX-2) | • IC₅₀ = 0.05 µM (COX-2); Selectivity Index (S.I.) = 294 [4]. • Higher GI safety profile than non-selective NSAIDs, but associated with cardiovascular risks [5] [6]. | — | | Diclofenac | Non-selective | • Increased risk of hyperkalemia and cardiovascular events compared to other NSAIDs [5]. • Did not show neuroprotection in a rat model, unlike sodium salicylate [3]. | — | | Novel Compounds (6b, 6j) | Selective (COX-2) | • 6b: IC₅₀ = 0.04 µM (COX-2); S.I. = 329 [4]. • 6j: IC₅₀ = 0.04 µM (COX-2); S.I. = 312 [4]. • More potent and selective in vitro and in vivo than celecoxib [4]. | Hybrid molecules tethering 1,2,3-triazole and benzenesulfonamide pharmacophores [4]. |
The following diagram illustrates the established anti-inflammatory pathway of this compound and a proposed alternative mechanism based on recent research.
For researchers, the experimental contexts from the search results are as follows:
| Parameter | Phenyl Salicylate (Salol) | Aspirin (Acetylsalicylic Acid) |
|---|---|---|
| Chemical Structure | Phenyl ester of salicylic acid [1] [2] | Acetyl ester of salicylic acid [3] [4] |
| Primary Mechanism of Action | COX-1 and COX-2 inhibitor (after conversion to salicylic acid) [1] | Irreversible COX-1 and COX-2 acetylator; potent antiplatelet via thromboxane A2 inhibition [3] [4] |
| Key Pharmacodynamic Effects | Mild analgesic, antipyretic, antiseptic [1] | Anti-inflammatory, analgesic, antipyretic, antiplatelet aggregation [3] [4] |
| Administration & Absorption | Oral; rapidly absorbed and hydrolyzed to salicylic acid [1] | Oral (plain/enteric-coated), rectal, IV; rapidly absorbed in stomach [4] |
| Metabolism | Hydrolyzed to salicylic acid [1] | Rapidly deacetylated to salicylic acid (active metabolite) in plasma [3] [5] |
| Primary Indications | Pain, fever, lower urinary tract inflammation (limited human use); veterinary medicine [1] | Cardiovascular prevention, pain, fever, inflammatory conditions (e.g., rheumatoid arthritis) [3] [4] |
| Adverse Effects | Dizziness, nausea, respiratory & skin irritation [1] | GI bleeding, hypersensitivity, Reye's syndrome, tinnitus [4] |
Aspirin's primary mechanism is the irreversible acetylation of serine residue 530 in the cyclooxygenase (COX-1) enzyme, which uniquely provides potent and long-lasting antiplatelet effects [3]. This compound is a prodrug that must first be hydrolyzed to salicylic acid, which then acts as a reversible COX inhibitor [1].
The diagram below illustrates the shared metabolic pathway and distinct mechanisms:
Aspirin has additional, non-COX mediated mechanisms. Its primary metabolite, salicylic acid, binds to and inhibits the proinflammatory protein HMGB1 (High Mobility Group Box 1) [5] and inhibits the P isoform of phenolsulphotransferase, which may contribute to its chemopreventive effects against colorectal cancer [6].
Researchers can utilize several established protocols to study these compounds:
The table below summarizes the core stability characteristics of phenyl salicylate and the main factors that affect it.
| Characteristic/Factor | Impact on Stability |
|---|---|
| Primary Degradation | Hydrolytic breakdown into salicylic acid and phenol [1]. |
| Chemical Stability | Stable in acidic conditions (below ~pH 4); degrades rapidly in neutral to alkaline solutions [2]. |
| Temperature | Significant increase in degradation rate with rising temperature [2]. |
| Solvent System | Degrades in 100% ethanol and 50% aqueous ethanol via transesterification and hydrolysis [2]. |
| Enzymatic Action | Rapidly hydrolyzed by carboxylesterase enzymes (CES) in the liver and small intestine [3]. |
A 1996 study investigated the stability of this compound in 50% aqueous ethanol, providing quantitative data on its degradation kinetics [2]. The following table outlines the experimental conditions and key findings.
| Parameter | Details |
|---|---|
| Experimental Medium | 50 v/v% aqueous ethanol solution [2]. |
| pH Range Studied | 3.2 to 8.4 [2]. |
| Temperatures | 5°C, 23°C, and 50°C [2]. |
| Analysis Method | High-performance liquid chromatography (HPLC) over four months [2]. |
| Degradation Pathways | Transesterification (k1, forming ethyl salicylate) and Hydrolysis (k2, forming salicylic acid). Ethyl salicylate further undergoes hydrolysis (k3) [2]. |
| Kinetics | Followed pseudo-first-order kinetics. The rate of degradation followed k1 > k2 > k3 [2]. |
| Key Quantitative Finding | At pH 6.3, the half-lives were 6.6 days (50°C), 178 days (23°C), and 2934 days (5°C) [2]. |
A 2015 study provides a detailed protocol for investigating the enzymatic hydrolysis of this compound, which is highly relevant for predicting its in-vivo stability and metabolism [3].
Diagram of the experimental protocol for studying enzymatic hydrolysis of this compound.
The table below summarizes the core characteristics and validated performance parameters of HPLC and GC methods based on published methodologies.
| Feature | HPLC Methods | GC Methods |
|---|---|---|
| Common Applications | Cosmetic products (sunscreens) [1], plant material [2], pharmaceutical formulations [1] | Drug substance/purity testing [3], analysis in biological materials [4] |
| Typical Detectors | PDA/UV [5], Fluorescence [2] | Flame-Ionization Detection (FID) [3], Mass Spectrometry (MS) [6] |
| Reported Specificity | Suitable for complex matrices like creams with other active ingredients [5] | Specific for active ingredient in drug substance [3] |
| Reported Linearity | High correlation coefficients for target analytes in complex creams [5] | Meets acceptance criteria [3] |
| Reported Precision | Intra-run precision CV ≤4.6% [5] | Meets acceptance criteria [3] |
| Key Advantages | - Better for thermally unstable compounds
For laboratory replication, here are the specific experimental conditions as described in the research documents.
This protocol is designed for the quantitative determination of the active ingredient in this compound drug substance.
This protocol analyzes UV filters in sunscreen cream; this compound is confirmed as suitable for HPLC analysis [1].
The following diagram outlines the decision-making process for selecting the appropriate analytical technique, based on the properties of your sample and analytical goals.
Irritant